Sofosbuvir impurity M

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C22H30N3O10P |

|---|---|

Poids moléculaire |

527.5 g/mol |

Nom IUPAC |

propan-2-yl 2-[[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate |

InChI |

InChI=1S/C22H30N3O10P/c1-13(2)33-19(28)14(3)24-36(31,35-15-8-6-5-7-9-15)32-12-16-18(27)22(4,30)20(34-16)25-11-10-17(26)23-21(25)29/h5-11,13-14,16,18,20,27,30H,12H2,1-4H3,(H,24,31)(H,23,26,29) |

Clé InChI |

WAKQLZVLNOKKHE-UHFFFAOYSA-N |

SMILES canonique |

CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)O)O)OC3=CC=CC=C3 |

Origine du produit |

United States |

Foundational & Exploratory

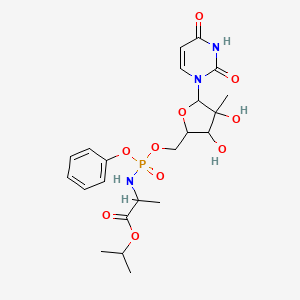

"Sofosbuvir impurity M" chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sofosbuvir (B1194449), a cornerstone in the treatment of Hepatitis C, is a nucleotide analog prodrug that targets the HCV NS5B polymerase. The synthesis of such a structurally complex molecule invariably leads to the formation of process-related impurities. Among these, Sofosbuvir impurity M, a diastereomer of the active pharmaceutical ingredient, is of significant interest due to its potential impact on the safety and efficacy of the final drug product. This technical guide provides an in-depth overview of the chemical structure, properties, and analytical methodologies related to this compound.

Chemical Structure and Properties

This compound is a diastereomer of Sofosbuvir, meaning it has the same molecular formula and connectivity but differs in the three-dimensional arrangement of its atoms at one or more stereocenters. This subtle structural difference can lead to significant variations in its biological activity and physicochemical properties compared to the parent drug.

Systematic Name: propan-2-yl 2-[[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 2095551-10-1 | [1][2] |

| Molecular Formula | C22H30N3O10P | [1][2] |

| Molecular Weight | 527.46 g/mol | [1][2] |

| Appearance | Solid (predicted) | |

| Storage Temperature | -20°C | [3] |

The structural relationship between Sofosbuvir and its impurity M is critical. The stereochemistry at the phosphorus center is a key determinant of the biological activity of nucleotide phosphoramidates.

Synthesis and Formation

This compound is a process-related impurity, meaning it is formed during the synthesis of Sofosbuvir. The synthesis of Sofosbuvir involves the coupling of a chiral phosphoramidate (B1195095) reagent with a modified nucleoside. The stereochemistry of the phosphorus center is crucial, and non-stereoselective synthesis or epimerization can lead to the formation of the undesired Rp-diastereomer (Impurity M) alongside the desired Sp-diastereomer (Sofosbuvir).

A Chinese patent discloses a six-step preparation method for Sofosbuvir impurities, which likely includes the synthesis of Impurity M. Although the specific details for Impurity M are not fully elaborated, the process involves the synthesis of key intermediates and their subsequent coupling and deprotection steps. The control of stereochemistry during the phosphoramidation step is the most critical factor in minimizing the formation of this impurity.

Analytical Characterization and Control

The control of this compound in the final drug substance is a critical quality attribute. Various analytical techniques are employed for its detection, quantification, and characterization.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the most common method for the analysis of Sofosbuvir and its impurities. Several studies have reported validated HPLC methods capable of separating Sofosbuvir from its diastereomeric impurity M.

Table 2: Typical HPLC Method Parameters for Sofosbuvir Impurity Analysis

| Parameter | Condition | Reference |

| Column | C18 (e.g., Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm) | |

| Mobile Phase | Acetonitrile (B52724) and 0.1% Trifluoroacetic Acid in Water (Isocratic or Gradient) | |

| Flow Rate | 1.0 mL/min | |

| Detection | UV at 260 nm | |

| Column Temperature | Ambient or controlled (e.g., 30°C) |

Experimental Protocol: RP-HPLC Analysis

-

Mobile Phase Preparation: Prepare a mixture of acetonitrile and 0.1% trifluoroacetic acid in water in the desired ratio (e.g., 50:50 v/v). Filter and degas the mobile phase.

-

Standard Solution Preparation: Accurately weigh and dissolve a known amount of this compound reference standard in a suitable diluent (e.g., mobile phase) to obtain a standard solution of known concentration.

-

Sample Solution Preparation: Accurately weigh and dissolve the Sofosbuvir drug substance or product in the diluent to obtain a sample solution.

-

Chromatographic Analysis: Set up the HPLC system with the specified column and mobile phase. Equilibrate the system until a stable baseline is achieved. Inject the standard and sample solutions and record the chromatograms.

-

Quantification: Identify the peaks based on their retention times compared to the standard. Calculate the amount of this compound in the sample using the peak area response.

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass spectrometry and NMR spectroscopy are powerful tools for the structural elucidation and confirmation of impurities. High-resolution mass spectrometry (HRMS) can confirm the molecular formula of this compound. While specific NMR data for impurity M is not widely published, 1H, 13C, and 31P NMR would be instrumental in confirming its structure and stereochemistry by comparing its spectra with that of Sofosbuvir. The difference in the chemical shift of the phosphorus atom (31P NMR) would be a key indicator of the different stereoisomers.

Biological Activity and Significance

As a diastereomer of Sofosbuvir, impurity M may interact with the same biological targets, such as the HCV NS5B RNA-dependent RNA polymerase. However, the different spatial arrangement of the atoms can significantly alter its binding affinity and inhibitory potency. It is generally expected that one diastereomer will be significantly more active than the other. Therefore, controlling the level of impurity M is crucial to ensure the consistent efficacy and safety of the Sofosbuvir drug product.

Conclusion

This compound is a critical process-related impurity that requires careful monitoring and control during the manufacturing of Sofosbuvir. Its structural similarity to the active drug substance necessitates the use of highly specific and sensitive analytical methods, such as RP-HPLC, for its quantification. A thorough understanding of its formation and properties is essential for drug development professionals to ensure the quality, safety, and efficacy of this life-saving antiviral medication. Further research into the specific biological activity of impurity M would provide a more complete picture of its potential impact.

References

An In-Depth Technical Guide to Sofosbuvir Impurity M (CAS Number: 2095551-10-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sofosbuvir, a cornerstone in the treatment of Hepatitis C, is a phosphoramidate (B1195095) prodrug that targets the HCV NS5B polymerase.[1][2] Its synthesis is a complex process that can lead to the formation of several process-related impurities, including diastereomers. Sofosbuvir Impurity M, identified by the CAS number 2095551-10-1, is one such diastereomeric impurity. This technical guide provides a comprehensive overview of this compound, including its chemical properties, plausible synthetic origins, detailed analytical methodologies for its identification and quantification, and an exploration of its potential biological implications. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development, manufacturing, and quality control of Sofosbuvir.

Chemical and Physical Properties

This compound is a diastereomer of Sofosbuvir, sharing the same molecular formula and mass but differing in the three-dimensional arrangement of atoms. This stereochemical difference can arise during the synthesis of the chiral phosphorus center in the phosphoramidate moiety.

| Property | Value | Reference |

| CAS Number | 2095551-10-1 | [3] |

| Chemical Formula | C22H30N3O10P | [3] |

| Molecular Weight | 527.5 g/mol | [3] |

| Systematic Name | propan-2-yl ((S)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)-L-alaninate | N/A |

| SMILES | CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)O)O)OC3=CC=CC=C3 | [3] |

Synthesis and Formation

The synthesis of Sofosbuvir involves the stereoselective formation of a phosphoramidate linkage. The presence of a chiral phosphorus atom means that two diastereomers, the desired (Sp)-isomer (Sofosbuvir) and the undesired (Rp)-isomer (an impurity which could be Impurity M), can be formed. The diastereomeric ratio is highly dependent on the reagents and reaction conditions used during the phosphorylation step.

While a specific protocol for the synthesis of this compound is not publicly available, a plausible workflow can be inferred from the general principles of stereoselective synthesis of phosphoramidate prodrugs. The key step involves the coupling of the protected nucleoside with a phosphorylating agent, followed by the introduction of the amino acid ester.

Analytical Characterization and Quantification

The control of diastereomeric impurities is a critical aspect of quality control for Sofosbuvir. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique for the separation and quantification of Sofosbuvir and its impurities.

Experimental Protocol: RP-HPLC Method

This protocol is a composite based on several published methods for the analysis of Sofosbuvir and its related substances.[4][5][6]

Objective: To separate and quantify Sofosbuvir from its process-related impurities, including Impurity M.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector.

Chromatographic Conditions:

| Parameter | Condition |

| Column | Waters X-bridge C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent |

| Mobile Phase A | 0.1% Trifluroacetic acid in water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | A gradient program is typically used to achieve optimal separation. A common starting point is a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B over the run. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Detection Wavelength | 263 nm for Sofosbuvir and 320 nm for Velpatasvir (if present)[5] |

| Injection Volume | 10 µL |

Sample Preparation:

-

Prepare a stock solution of the Sofosbuvir sample in a suitable diluent (e.g., a mixture of water and acetonitrile).

-

Further dilute the stock solution to a working concentration within the linear range of the method.

-

Filter the final solution through a 0.45 µm filter before injection.

Validation Parameters (as per ICH guidelines):

| Parameter | Typical Acceptance Criteria |

| Specificity | The method should be able to resolve Sofosbuvir and Impurity M from each other and from other potential impurities and excipients. |

| Linearity | A linear relationship between the peak area and the concentration of Impurity M should be established over a defined range (e.g., LOQ to 150% of the specification limit). The correlation coefficient (r²) should be > 0.99. |

| Accuracy | The recovery of Impurity M spiked into a placebo or sample matrix should be within an acceptable range (e.g., 90-110%). |

| Precision | The relative standard deviation (RSD) for replicate injections of a standard solution of Impurity M should be ≤ 2.0%. |

| Limit of Detection (LOD) | The lowest concentration of Impurity M that can be detected but not necessarily quantified. |

| Limit of Quantification (LOQ) | The lowest concentration of Impurity M that can be quantified with acceptable precision and accuracy. |

Mass Spectrometry and NMR Spectroscopy

Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for the structural elucidation and confirmation of this compound.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the impurity by providing a highly accurate mass measurement. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and provide structural information based on the fragmentation pattern.

-

NMR Spectroscopy: 1H, 13C, and 31P NMR are essential for determining the connectivity of atoms and the stereochemistry of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC can provide further structural details. Quantitative NMR (qNMR) can also be used for purity assessment.[7][8][9]

Biological Activity and Signaling Pathway

Sofosbuvir is a prodrug that is metabolized in hepatocytes to its active triphosphate form, GS-461203. This active metabolite acts as a chain terminator when incorporated into the nascent HCV RNA strand by the NS5B RNA-dependent RNA polymerase, thus inhibiting viral replication.[1][10]

As a diastereomer of Sofosbuvir, Impurity M is also expected to be a substrate for the same intracellular metabolic enzymes. However, the different stereochemistry at the phosphorus center can significantly impact the rate and extent of its conversion to the active triphosphate form. Studies on other nucleoside phosphoramidate prodrugs have shown that the (Sp)-diastereomer is often more readily metabolized and exhibits greater antiviral potency than the (Rp)-diastereomer.[1]

Experimental Protocol: HCV NS5B Polymerase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of compounds against the HCV NS5B polymerase.[11][12]

Objective: To determine the in vitro inhibitory activity (IC50) of this compound against HCV NS5B polymerase.

Materials:

-

Recombinant HCV NS5B polymerase

-

RNA template/primer

-

Ribonucleoside triphosphates (rNTPs), including a labeled rNTP (e.g., [α-33P]rUTP)

-

Assay buffer (containing Tris-HCl, MgCl2, DTT, KCl)

-

Test compound (this compound) and control compounds (Sofosbuvir, known NS5B inhibitors)

-

Scintillation counter or other appropriate detection system

Procedure:

-

Prepare a reaction mixture containing the assay buffer, RNA template/primer, and rNTPs (including the labeled rNTP).

-

Add varying concentrations of the test compound (this compound) and control compounds to the reaction mixture.

-

Initiate the reaction by adding the HCV NS5B polymerase.

-

Incubate the reaction at the optimal temperature (e.g., 30°C) for a defined period.

-

Stop the reaction by adding a quenching solution (e.g., EDTA).

-

Precipitate the newly synthesized RNA onto a filter membrane.

-

Wash the filter to remove unincorporated labeled rNTPs.

-

Measure the radioactivity on the filter using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Expected Outcome: The IC50 value of this compound is expected to be higher than that of Sofosbuvir, indicating lower inhibitory potency against the HCV NS5B polymerase. Comparative studies have shown that the (Sp)-diastereomer of similar phosphoramidate prodrugs can be significantly more potent than the (Rp)-diastereomer.[1]

| Compound | Reported EC50 Range (nM) | Reference |

| Sofosbuvir | 32 - 130 (across different genotypes) | [13] |

| Sofosbuvir Diastereomer (Rp-isomer) | Expected to be less potent (higher EC50) | [1] |

Conclusion

This compound is a critical process-related impurity in the synthesis of Sofosbuvir. Its control is essential for ensuring the quality, safety, and efficacy of the final drug product. This technical guide has provided a detailed overview of its chemical properties, plausible synthetic origins, and comprehensive analytical methodologies for its characterization and quantification. Furthermore, the guide has explored its likely biological activity in the context of its stereochemical relationship to the active drug, Sofosbuvir. The experimental protocols and data presented herein serve as a valuable resource for scientists and professionals in the pharmaceutical industry, aiding in the development of robust control strategies for this and other related impurities.

References

- 1. Diastereoselective synthesis of P -chirogenic phosphoramidate prodrugs of nucleoside analogues (ProTides) via copper catalysed reaction - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC00448A [pubs.rsc.org]

- 2. Diastereoselective synthesis of P-chirogenic phosphoramidate prodrugs of nucleoside analogues (ProTides) via copper catalysed reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. d-nb.info [d-nb.info]

- 5. jmpas.com [jmpas.com]

- 6. jcdronline.org [jcdronline.org]

- 7. researchgate.net [researchgate.net]

- 8. jstage.jst.go.jp [jstage.jst.go.jp]

- 9. Quantitative 31P-NMR for Purity Determination of Sofosbuvir and Method Validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sofosbuvir, a NS5B polymerase inhibitor in the treatment of hepatitis C: a review of its clinical potential - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking | PLOS One [journals.plos.org]

- 12. Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sofosbuvir susceptibility of genotype 1 to 6 HCV from DAA-naïve subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Characterization of Sofosbuvir Impurity M: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sofosbuvir, a cornerstone in the treatment of chronic Hepatitis C, is a nucleotide analog prodrug that targets the HCV NS5B polymerase. As with any synthetically derived active pharmaceutical ingredient (API), the control of impurities is a critical aspect of drug development and manufacturing to ensure safety and efficacy. Sofosbuvir impurity M is a known process-related impurity that is a diastereoisomer of the active substance. This technical guide provides a comprehensive overview of the available physicochemical characteristics of this compound, including its identification, analytical profiles, and a proposed synthetic pathway.

Chemical Identity and Physical Properties

| Property | Value |

| Chemical Name | propan-2-yl 2-[[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate |

| CAS Registry Number | 2095551-10-1 |

| Molecular Formula | C₂₂H₃₀N₃O₁₀P |

| Molecular Weight | 527.46 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO |

| Storage | 2-8°C |

Analytical Characterization

The primary method for the detection and quantification of this compound in the bulk drug substance is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Experimental Protocol: RP-HPLC Method for Detection of this compound

A typical isocratic RP-HPLC method for the analysis of Sofosbuvir and its related impurities is detailed below.

Chromatographic Conditions:

| Parameter | Condition |

| Column | Agilent Eclipse XDB-C18, 4.6 × 250 mm, 5 µm |

| Mobile Phase | 0.1% Trifluoroacetic acid in water:Acetonitrile (50:50, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 260 nm |

| Column Temperature | 35°C |

| Injection Volume | 10 µL |

Under these conditions, Sofosbuvir typically elutes at approximately 3.674 minutes, while this compound has a distinct retention time of around 5.704 minutes[1].

Spectroscopic Data

Detailed Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and UV-Vis spectral data for the isolated this compound are not publicly available. Characterization of such impurities is a standard part of the drug development process but is often contained within regulatory filings and not disseminated in the public domain. Generally, techniques such as high-resolution mass spectrometry would be used to confirm the molecular formula, while a suite of 1D and 2D NMR experiments (¹H, ¹³C, ³¹P, COSY, HSQC, HMBC) would be employed to elucidate the specific stereochemical arrangement that distinguishes it from Sofosbuvir.

Synthesis of this compound

The synthesis of specific diastereomers of Sofosbuvir is a complex process. A method for the preparation of a Sofosbuvir impurity is disclosed in Chinese patent CN114539337A. The following is a generalized workflow based on the information in the patent, which describes a multi-step synthesis.

References

An In-Depth Technical Guide to Sofosbuvir Impurity M and its Diastereoisomeric Relationship to Sofosbuvir

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sofosbuvir, a cornerstone in the treatment of Hepatitis C, is a nucleotide analog prodrug that targets the HCV NS5B polymerase.[1] During its synthesis and storage, various impurities can arise, impacting the safety and efficacy of the final drug product. Among these is Sofosbuvir impurity M, a process-related impurity identified as a diastereoisomer of Sofosbuvir.[2] This technical guide provides a comprehensive overview of the core relationship between Sofosbuvir and this compound, including their structural differences, comparative analytical data, and detailed experimental protocols for their differentiation and analysis. A critical examination of their chemical properties reveals that beyond a simple diastereomeric relationship, this compound is a distinct chemical entity, a hydroxy-analog of Sofosbuvir.

Introduction: Unraveling the Relationship

Sofosbuvir is the brand name for the single diastereomer (S)-isopropyl 2-((((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate.[3] Impurities in such a stereochemically complex molecule are of significant concern for pharmaceutical quality control.

This compound, identified by the CAS number 2095551-10-1, is often cited as a diastereoisomer of Sofosbuvir.[4][5] However, a detailed analysis of its molecular formula (C22H30N3O10P) compared to that of Sofosbuvir (C22H29FN3O9P) reveals a crucial structural difference: the absence of a fluorine atom and the presence of an additional oxygen and hydrogen atom.[6] This indicates that this compound is, in fact, the 2'-hydroxy analog of Sofosbuvir, where the fluorine atom at the 2'-position of the sugar moiety is substituted with a hydroxyl group. While this substitution creates a new stereocenter and thus diastereomers are possible, the primary relationship is that of a structural analog.

Structural Elucidation and Comparative Data

The key structural difference between Sofosbuvir and this compound lies at the 2' position of the ribofuranose ring. This seemingly minor alteration can have significant impacts on the molecule's three-dimensional conformation and, consequently, its biological activity and physicochemical properties.

Chemical Structures

Caption: Chemical structures of Sofosbuvir and this compound.

Physicochemical Properties

A direct comparison of the physicochemical properties of Sofosbuvir and Impurity M is crucial for developing analytical methods for their separation and for understanding potential differences in their behavior.

| Property | Sofosbuvir | This compound | Reference |

| CAS Number | 1190307-88-0 | 2095551-10-1 | [6] |

| Molecular Formula | C22H29FN3O9P | C22H30N3O10P | [6] |

| Molecular Weight | 529.45 g/mol | 527.46 g/mol | [6] |

| Systematic Name | propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate | propan-2-yl 2-[[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate | [6][7] |

| Predicted pKa | Not available | 9.39 ± 0.10 | [4] |

| Storage Temperature | Room Temperature | -20°C | [4] |

Experimental Protocols

The ability to synthesize, isolate, and analytically differentiate this compound from the active pharmaceutical ingredient is paramount for quality control in drug manufacturing.

Synthesis of this compound

A detailed, publicly available, step-by-step synthesis protocol for this compound is not readily found in peer-reviewed literature. However, a Chinese patent (CN114539337A) outlines a six-step reaction synthesis to obtain a "Sofosbuvir impurity" with a purity of over 99%.[8] The general synthetic strategy likely involves the use of a 2'-hydroxyuridine derivative as a starting material, which then undergoes similar phosphoramidation and coupling reactions as in the synthesis of Sofosbuvir itself.

Logical Workflow for the Synthesis of this compound (Hypothesized)

Caption: A hypothesized synthetic workflow for this compound.

Analytical Method for Separation and Quantification

A validated Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method has been reported for the estimation of Sofosbuvir and its process-related "phosphoryl" impurity, which is likely this compound.[9][10]

Experimental Conditions:

| Parameter | Value |

| Column | Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | 0.1% Trifluoroacetic acid in Water:Acetonitrile (50:50, v/v) |

| Elution Mode | Isocratic |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 260.0 nm |

| Retention Time (Sofosbuvir) | 3.674 min |

| Retention Time (Impurity) | 5.704 min |

Analytical Method Validation Summary:

| Parameter | Sofosbuvir | "Phosphoryl" Impurity |

| Linearity Range | 160-480 µg/mL | 10-30 µg/mL |

| LOD | 0.01% (0.04 µg) | 0.03% (0.12 µg) |

| LOQ | 0.50% (0.125 µg) | 1.50% (0.375 µg) |

This method demonstrates good separation and sensitivity for the detection and quantification of this impurity in bulk drug and pharmaceutical dosage forms.[9]

Experimental Workflow for HPLC Analysis

Caption: A typical experimental workflow for the HPLC analysis of Sofosbuvir and its impurity.

Signaling Pathway and Mechanism of Action

Sofosbuvir is a prodrug that is intracellularly metabolized to its active triphosphate form, GS-461203.[3] This active metabolite mimics the natural uridine (B1682114) nucleotide and is incorporated into the growing HCV RNA chain by the NS5B polymerase.[1] Upon incorporation, it acts as a chain terminator, thus halting viral replication.

This compound, due to its structural similarity, may also be metabolized and interact with the HCV NS5B polymerase.[7] However, the replacement of the 2'-fluoro group with a hydroxyl group can significantly alter its binding affinity and incorporation efficiency, likely resulting in reduced or no antiviral activity.[7]

Simplified Metabolic Activation and Inhibition Pathway

Caption: Simplified pathway of Sofosbuvir's activation and mechanism of action.

Conclusion

This compound, while often referred to as a diastereomer, is more accurately described as the 2'-hydroxy analog of Sofosbuvir. This structural modification leads to distinct physicochemical properties and likely a different biological activity profile. The validated HPLC method detailed herein provides a robust tool for the separation and quantification of this impurity, ensuring the quality and safety of Sofosbuvir drug products. Further research into the specific biological activity and a more detailed elucidation of the synthetic pathway of this compound would be beneficial for a complete understanding of its impact on the therapeutic profile of Sofosbuvir. This guide provides a foundational understanding for researchers and professionals in the field of drug development and quality control.

References

- 1. Sofosbuvir, a Significant Paradigm Change in HCV Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cenmed.com [cenmed.com]

- 3. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]

- 4. Page loading... [wap.guidechem.com]

- 5. CAS NO:2095551-10-1; this compound [chemdict.com]

- 6. Sofosbuvir | C22H29FN3O9P | CID 45375808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 2095551-10-1 | Benchchem [benchchem.com]

- 8. Sofosbuvir synthesis - chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Biological Activity of Sofosbuvir Impurity M: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sofosbuvir, a cornerstone in the treatment of chronic Hepatitis C Virus (HCV) infection, is a nucleotide analog prodrug that targets the HCV NS5B RNA-dependent RNA polymerase. During its synthesis, process-related impurities can arise, which require careful characterization to ensure the safety and efficacy of the final drug product. This technical guide provides an in-depth overview of the known biological activity of "Sofosbuvir impurity M," a diastereoisomer of Sofosbuvir. This document summarizes its chemical identity, explores its potential mechanism of action based on structural similarity to the parent drug, and presents generalized experimental protocols for the assessment of antiviral activity and cytotoxicity of such impurities. Notably, there is a lack of publicly available quantitative data on the specific biological activity of this compound, and conflicting qualitative reports exist regarding its inhibitory potential against HCV.

Introduction

Sofosbuvir is a highly effective direct-acting antiviral (DAA) agent that, after intracellular metabolism to its active triphosphate form, acts as a chain terminator for the HCV NS5B polymerase, thus inhibiting viral replication[1][2][3]. The stereochemistry of Sofosbuvir is critical for its biological activity. This compound is a process-related impurity identified during the synthesis of Sofosbuvir and is characterized as a diastereoisomer of the active pharmaceutical ingredient[4][5][6][7][8]. Given its structural relationship to Sofosbuvir, understanding the potential biological activity of impurity M is crucial for risk assessment and quality control in drug manufacturing.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 2095551-10-1 | [4] |

| Chemical Name | propan-2-yl 2-[[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate | [4] |

| Molecular Formula | C22H30N3O10P | [4] |

| Molecular Weight | 527.46 g/mol | [4] |

| Classification | Diastereoisomer of Sofosbuvir | [5][6][7][8] |

Biological Activity and Mechanism of Action

Due to its structural similarity to Sofosbuvir, this compound may interact with the same molecular target, the HCV NS5B RNA-dependent RNA polymerase[4]. However, the specific stereochemical configuration of the impurity can significantly impact its biological activity.

There are conflicting reports regarding the anti-HCV activity of this compound. One source suggests that the compound acts as an inhibitor of HCV RNA replication, similar to its parent compound but with differing potency[4]. Conversely, another source states that Impurity M and related diastereomers lack antiviral activity due to their altered stereochemistry[4]. A comprehensive review of publicly available scientific literature and regulatory documents did not yield any quantitative data, such as IC50 or EC50 values, to definitively confirm or refute its antiviral activity. The prevailing view for many diastereomeric impurities of nucleoside analogs is a significant loss of activity.

The impurity is primarily monitored for its impact on the stability and purity of the final pharmaceutical product[4].

Sofosbuvir's Mechanism of Action and Potential Interaction of Impurity M

Sofosbuvir is a prodrug that is metabolized within hepatocytes to its pharmacologically active uridine (B1682114) nucleotide analog triphosphate, GS-461203[1][3]. This active metabolite mimics the natural uridine triphosphate and is incorporated into the nascent HCV RNA strand by the NS5B polymerase. Upon incorporation, GS-461203 acts as a chain terminator, preventing further elongation of the viral RNA and thus halting replication[1][2].

The metabolic activation of Sofosbuvir involves a series of enzymatic steps, including hydrolysis of the carboxyl ester by cathepsin A or carboxylesterase 1, and cleavage of the phosphoramidate (B1195095) bond by histidine triad (B1167595) nucleotide-binding protein 1 (HINT1), followed by phosphorylation[3][9].

Caption: Metabolic activation pathway of Sofosbuvir to its active triphosphate form, GS-461203.

It is plausible that this compound, if it enters hepatocytes, could be a substrate for the same metabolic enzymes. However, its altered stereochemistry might lead to inefficient recognition and metabolism, or if metabolized, the resulting triphosphate analog may not be effectively recognized or incorporated by the HCV NS5B polymerase.

Experimental Protocols

While specific experimental data for this compound is not available, the following are generalized, detailed methodologies for assessing the antiviral activity and cytotoxicity of nucleotide analog impurities.

In Vitro Anti-HCV Replicon Assay

This assay determines the 50% effective concentration (EC50) of a compound required to inhibit HCV RNA replication in a cell-based system.

Methodology:

-

Cell Culture: Huh-7 cells harboring a subgenomic HCV replicon (e.g., genotype 1b) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, penicillin-streptomycin, and G418 for selective pressure.

-

Compound Preparation: The test compound (e.g., this compound) is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then serially diluted to various concentrations in the cell culture medium.

-

Assay Procedure:

-

Replicon-containing cells are seeded in 96-well plates.

-

After 24 hours, the culture medium is replaced with medium containing the serially diluted test compound. A positive control (e.g., Sofosbuvir) and a negative control (vehicle, e.g., 0.5% DMSO) are included.

-

The plates are incubated for 72 hours at 37°C in a 5% CO2 incubator.

-

-

Quantification of HCV RNA:

-

Total cellular RNA is extracted from the cells.

-

HCV RNA levels are quantified using a real-time reverse transcription-polymerase chain reaction (RT-qPCR) assay, targeting a conserved region of the HCV genome (e.g., 5' UTR).

-

-

Data Analysis: The EC50 value is calculated by plotting the percentage of HCV RNA inhibition against the log of the compound concentration and fitting the data to a dose-response curve using non-linear regression analysis.

Caption: General workflow for an in vitro anti-HCV replicon assay.

Cytotoxicity Assay

This assay determines the 50% cytotoxic concentration (CC50) of a compound, which is the concentration that reduces the viability of uninfected cells by 50%.

Methodology:

-

Cell Culture: A suitable host cell line (e.g., Huh-7 or HepG2 cells) is cultured in the appropriate medium.

-

Compound Preparation: The test compound is prepared as described for the antiviral assay.

-

Assay Procedure:

-

Cells are seeded in 96-well plates.

-

After 24 hours, the medium is replaced with medium containing the serially diluted test compound. A vehicle control is also included.

-

The plates are incubated for the same duration as the antiviral assay (e.g., 72 hours).

-

-

Cell Viability Assessment: Cell viability is measured using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay. In this assay, viable cells reduce the tetrazolium salt to a colored formazan (B1609692) product, and the absorbance is measured using a microplate reader.

-

Data Analysis: The CC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

The Selectivity Index (SI), calculated as the ratio of CC50 to EC50, is a critical parameter for evaluating the therapeutic potential of an antiviral compound. A higher SI value indicates a more favorable safety profile.

Conclusion

This compound is a chemically defined diastereoisomer of Sofosbuvir. While its structural similarity to the parent drug suggests a potential for interaction with the HCV NS5B polymerase, there is a lack of conclusive, quantitative data regarding its biological activity. Conflicting qualitative reports exist, with some sources suggesting a lack of antiviral activity due to its altered stereochemistry, which is a common characteristic of diastereomeric impurities of stereospecific drugs. To definitively assess its biological profile, rigorous in vitro testing using standardized protocols, such as HCV replicon assays and cytotoxicity assays, would be required. For drug development professionals, the primary focus remains on controlling the levels of this and other impurities within acceptable limits as defined by regulatory agencies to ensure the consistent quality, safety, and efficacy of Sofosbuvir.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What are NS5B polymerase inhibitors and how do they work? [synapse.patsnap.com]

- 3. Sofosbuvir | C22H29FN3O9P | CID 45375808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 2095551-10-1 | Benchchem [benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stability and Degradation Profile of Sofosbuvir Impurity M

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation profile of Sofosbuvir and its process-related impurity, Sofosbuvir impurity M. While specific stability data for impurity M is limited in publicly available literature, this document extrapolates potential degradation pathways based on the forced degradation studies of the parent drug, Sofosbuvir. This guide is intended to assist researchers, scientists, and drug development professionals in understanding the impurity profile of Sofosbuvir and in the development of stable pharmaceutical formulations.

Introduction to Sofosbuvir and Impurity M

Sofosbuvir is a direct-acting antiviral medication used in the treatment of Hepatitis C Virus (HCV) infection. It is a nucleotide analog that inhibits the HCV NS5B RNA-dependent RNA polymerase, essential for viral replication. As with any synthesized active pharmaceutical ingredient (API), impurities can arise during the manufacturing process and storage. These impurities must be carefully monitored and controlled to ensure the safety and efficacy of the drug product.

This compound is a known process-related impurity associated with the synthesis of Sofosbuvir. Its chemical details are as follows:

| Parameter | Value |

| CAS Number | 2095551-10-1 |

| Molecular Formula | C22H30N3O10P |

| Molecular Weight | 527.46 g/mol |

| Systematic Name | propan-2-yl 2-[[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate |

Understanding the stability of Sofosbuvir and its impurities is crucial for developing robust formulations and ensuring product quality throughout its shelf life. Forced degradation studies are a key component of this, providing insights into the degradation pathways and the intrinsic stability of the drug molecule.

Forced Degradation Profile of Sofosbuvir

Forced degradation studies on Sofosbuvir have been conducted under various stress conditions as per the International Council for Harmonisation (ICH) guidelines. These studies reveal the susceptibility of the molecule to degradation under hydrolytic, oxidative, and photolytic conditions.

Summary of Sofosbuvir Degradation under Stress Conditions

The following table summarizes the quantitative data from forced degradation studies on Sofosbuvir. It is important to note that these studies focus on the degradation of the parent drug, and the formation of impurity M as a degradant is not explicitly quantified in the available literature.

| Stress Condition | Reagent/Parameters | Duration | Degradation of Sofosbuvir (%) | Key Degradation Products Identified | Reference |

| Acidic Hydrolysis | 1N HCl, 80°C (reflux) | 10 hours | 8.66 | (R)-((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methyl phenyl hydrogen phosphate | |

| 0.1N HCl, 70°C | 6 hours | 23 | DP I (m/z 488) | ||

| Alkaline Hydrolysis | 0.5N NaOH, 60°C | 24 hours | 45.97 | (S)-isopropyl 2-((R)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(hydroxy)phosphorylamino)propanoate (Impurity A), (S)-2-((R)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(hydroxy)phosphorylamino)propanoic acid (Impurity B) | |

| 0.1N NaOH, 70°C | 10 hours | 50 | DP II (m/z 393.3) | ||

| Oxidative Degradation | 30% H₂O₂, 80°C | 2 days | 0.79 | (S)-isopropyl 2-((S)-(((2R,4S,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-4-methyl-3-oxotetrahydrofuran-2-yl)methoxy)(phenoxy)phosphorylamino)propanoate | |

| 3% H₂O₂, Room Temp. | 7 days | 19.02 | DP III (m/z 393) | ||

| Thermal Degradation | 50°C | 21 days | No significant degradation | - | |

| Photolytic Degradation | 254 nm | 24 hours | No significant degradation | - | |

| Direct Sunlight | 21 days | No significant degradation | - |

Potential Stability and Degradation Profile of this compound

While direct forced degradation studies on this compound are not available in the public domain, its stability can be inferred from its chemical structure and the known degradation pathways of the parent drug, Sofosbuvir.

This compound shares the core structural features of Sofosbuvir, including the phosphoramidate (B1195095) linkage and the uracil (B121893) nucleobase. These functional groups are known to be susceptible to hydrolysis. Therefore, it is plausible that this compound would also undergo degradation under acidic and alkaline conditions, likely through the hydrolysis of the phosphoramidate and ester bonds.

Logical Relationship of Sofosbuvir and Impurity M

Caption: Relationship between Sofosbuvir, Impurity M, synthesis, and degradation.

Experimental Protocols for Forced Degradation of Sofosbuvir

The following are detailed methodologies for the forced degradation studies of Sofosbuvir, which can serve as a basis for designing stability studies for its impurities.

General Procedure for Sample Preparation

A stock solution of Sofosbuvir (e.g., 1 mg/mL) is typically prepared in a suitable solvent such as methanol. This stock solution is then used for the individual stress studies.

Acidic Hydrolysis

-

Reagent: 1N Hydrochloric Acid (HCl).

-

Procedure: To a known volume of the Sofosbuvir stock solution, an equal volume of 1N HCl is added. The mixture is then refluxed at 80°C for 10 hours.

-

Neutralization: After the specified time, the solution is cooled to room temperature and neutralized with a suitable base (e.g., 1N Sodium Hydroxide).

-

Analysis: The sample is diluted with the mobile phase to a suitable concentration for HPLC analysis.

Alkaline Hydrolysis

-

Reagent: 0.5N Sodium Hydroxide (NaOH).

-

Procedure: To a known volume of the Sofosbuvir stock solution, an equal volume of 0.5N NaOH is added. The mixture is then kept at 60°C for 24 hours.

-

Neutralization: After the specified time, the solution is cooled to room temperature and neutralized with a suitable acid (e.g., 0.5N Hydrochloric Acid).

-

Analysis: The sample is diluted with the mobile phase to a suitable concentration for HPLC analysis.

Oxidative Degradation

-

Reagent: 30% Hydrogen Peroxide (H₂O₂).

-

Procedure: To a known volume of the Sofosbuvir stock solution, an equal volume of 30% H₂O₂ is added. The mixture is then kept at 80°C for 2 days.

-

Analysis: The sample is diluted with the mobile phase to a suitable concentration for HPLC analysis.

Thermal Degradation

-

Procedure: A solid sample of Sofosbuvir is placed in a thermostable container and kept in a hot air oven at a specified temperature (e.g., 50°C) for a defined period (e.g., 21 days).

-

Analysis: The sample is then dissolved in a suitable solvent and diluted with the mobile phase for HPLC analysis.

Photolytic Degradation

-

Procedure: A solid sample of Sofosbuvir is exposed to a UV light source (e.g., 254 nm) for a defined period (e.g., 24 hours) or to direct sunlight for a longer duration (e.g., 21 days).

-

Analysis: The sample is then dissolved in a suitable solvent and diluted with the mobile phase for HPLC analysis.

Experimental Workflow for Forced Degradation Studies

Caption: A generalized workflow for conducting forced degradation studies.

Analytical Methodologies for Stability Indicating Assays

A robust stability-indicating analytical method is essential to separate the API from its degradation products and impurities. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most commonly employed technique for this purpose.

Typical RP-HPLC Method Parameters for Sofosbuvir and its Impurities

| Parameter | Typical Conditions |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) in isocratic or gradient elution mode. A common mobile phase is 0.1% trifluoroacetic acid in water and acetonitrile (50:50 v/v). |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 260 nm or 268 nm |

| Column Temperature | Ambient or controlled (e.g., 30°C) |

Signaling Pathway for Method Development and Validation

Caption: The logical flow of developing and validating a stability-indicating analytical method.

Conclusion

The stability of Sofosbuvir and the control of its impurities, including this compound, are critical aspects of ensuring the quality, safety, and efficacy of the final drug product. While specific stability data for this compound is not extensively documented in public literature, its structural similarity to the parent drug suggests a comparable susceptibility to hydrolytic degradation. The forced degradation studies on Sofosbuvir provide a valuable framework for understanding potential degradation pathways and for the development of robust, stability-indicating analytical methods. Further investigation into the specific degradation kinetics of this compound would be beneficial for a more complete understanding of its stability profile. This guide provides a foundational understanding for researchers and professionals in the pharmaceutical industry to design and execute appropriate stability studies and to develop control strategies for Sofosbuvir and its related substances.

Methodological & Application

Application Note: Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Sofosbuvir Impurity M

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sofosbuvir is a direct-acting antiviral medication pivotal in the treatment of chronic Hepatitis C virus (HCV) infection.[1] As with any pharmaceutical compound, the control of impurities is a critical aspect of ensuring its safety and efficacy. Sofosbuvir impurity M, a process-related impurity, requires careful monitoring and quantification during drug development and manufacturing.[2][3] This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate determination of this compound.

Chemical Information:

-

This compound:

Analytical Method Development

The primary objective of this method development was to achieve a clear separation of this compound from the active pharmaceutical ingredient (API), Sofosbuvir, and its other potential degradation products. Forced degradation studies are essential in developing a stability-indicating method, and literature suggests that Sofosbuvir is susceptible to degradation under acidic, basic, and oxidative conditions.[5]

A reversed-phase HPLC method was developed and validated, demonstrating specificity, linearity, accuracy, and precision in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4]

Experimental Protocol

Materials and Reagents

-

Sofosbuvir and this compound reference standards

-

Acetonitrile (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

Water (HPLC grade)

-

Methanol (HPLC grade)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrogen peroxide (H₂O₂)

Instrumentation

An HPLC system equipped with a UV detector and a data acquisition system was used.

-

Column: Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm[6]

-

Mobile Phase: 0.1% Trifluoroacetic acid in Water: Acetonitrile (50:50, v/v)[4][6]

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: Ambient

Preparation of Solutions

-

Diluent: Water: Acetonitrile (50:50, v/v)

-

Standard Stock Solution of Sofosbuvir: Accurately weigh and dissolve 40 mg of Sofosbuvir reference standard in 100 mL of diluent to obtain a concentration of 400 µg/mL.

-

Standard Stock Solution of this compound: Accurately weigh and dissolve 25 mg of this compound reference standard in 100 mL of diluent to obtain a concentration of 250 µg/mL.

-

Working Standard Solution: Prepare a working standard solution containing a suitable concentration of Sofosbuvir and this compound by diluting the stock solutions with the diluent. For instance, a working standard could contain 40 µg/mL of Sofosbuvir and 2.5 µg/mL of this compound.

Forced Degradation Studies

Forced degradation studies were performed to demonstrate the stability-indicating nature of the method.

-

Acid Degradation: A sample solution was treated with 0.1N HCl at 80°C for 2 hours.

-

Base Degradation: A sample solution was treated with 0.1N NaOH at 60°C for 30 minutes.

-

Oxidative Degradation: A sample solution was treated with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: A solid drug sample was kept in an oven at 105°C for 24 hours.

-

Photolytic Degradation: A solid drug sample was exposed to UV light (254 nm) for 24 hours.

After degradation, the samples were diluted with the diluent to a suitable concentration for analysis.

Data Presentation

The developed method was validated as per ICH guidelines. The quantitative data from the validation is summarized in the tables below.

Table 1: System Suitability Parameters

| Parameter | Acceptance Criteria | Observed Value |

| Tailing Factor (for both peaks) | ≤ 2.0 | 1.2 (Sofosbuvir), 1.3 (Impurity M) |

| Theoretical Plates (for both peaks) | ≥ 2000 | > 3000 |

| Resolution between Sofosbuvir and Impurity M | ≥ 2.0 | > 3.0 |

Table 2: Linearity of this compound

| Concentration (µg/mL) | Peak Area |

| 0.5 | 12500 |

| 1.0 | 25100 |

| 2.5 | 62700 |

| 5.0 | 125500 |

| 7.5 | 188000 |

| Correlation Coefficient (r²) | ≥ 0.999 |

Table 3: Accuracy (Recovery) of this compound

| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |

| 80% | 2.0 | 1.98 | 99.0 |

| 100% | 2.5 | 2.52 | 100.8 |

| 120% | 3.0 | 2.95 | 98.3 |

| Average Recovery (%) | 99.37 |

Table 4: Precision of this compound

| Parameter | % RSD |

| Intraday Precision (n=6) | 0.85 |

| Interday Precision (n=6) | 1.12 |

Table 5: Limit of Detection (LOD) and Limit of Quantification (LOQ)

| Parameter | Value (µg/mL) |

| LOD | 0.15 |

| LOQ | 0.50 |

Visualization

Caption: Workflow for the development and validation of an analytical method for this compound.

Conclusion

The developed RP-HPLC method is simple, specific, accurate, and precise for the determination of this compound in the presence of Sofosbuvir. The method was successfully validated according to ICH guidelines and demonstrated to be stability-indicating through forced degradation studies. This analytical method can be effectively used for routine quality control analysis of Sofosbuvir drug substance and drug products to ensure their purity and safety.

References

- 1. Sofosbuvir - Wikipedia [en.wikipedia.org]

- 2. biosynth.com [biosynth.com]

- 3. Sofosbuvir Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 4. This compound | 2095551-10-1 | Benchchem [benchchem.com]

- 5. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]

- 6. d-nb.info [d-nb.info]

Application Note: Quantification of Sofosbuvir Impurity M using High-Performance Liquid Chromatography

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Sofosbuvir Impurity M in bulk drug substances and pharmaceutical dosage forms. The method is demonstrated to be specific, linear, accurate, and precise, making it suitable for routine quality control analysis.

Introduction

Sofosbuvir is a direct-acting antiviral medication pivotal in the treatment of chronic Hepatitis C virus (HCV) infection. As with any pharmaceutical compound, the presence of impurities can affect the efficacy and safety of the drug product. Regulatory agencies require stringent control over these impurities. This compound, a known process-related impurity and a diastereoisomer of Sofosbuvir, must be monitored and quantified to ensure the quality of the final drug product.[1] This document provides a detailed protocol for an HPLC method designed for this purpose.

This compound

-

Chemical Name: propan-2-yl 2-[[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate[2]

-

Molecular Weight: 527.46 g/mol [2]

Experimental Protocol

Instrumentation and Materials

-

HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a Diode Array Detector (DAD).

-

Column: Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm, or equivalent.[5]

-

Software: OpenLab CDS or equivalent chromatography data system.

-

Chemicals and Reagents:

-

Sofosbuvir Reference Standard

-

This compound Reference Standard

-

Acetonitrile (HPLC grade)

-

Trifluoroacetic acid (TFA), analytical grade

-

Water (HPLC grade)

-

Chromatographic Conditions

| Parameter | Value |

| Mobile Phase | 0.1% Trifluoroacetic acid in Water: Acetonitrile (50:50, v/v)[2][5] |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 260 nm[5] |

| Injection Volume | 10 µL |

| Run Time | 10 minutes |

Preparation of Solutions

Mobile Phase Preparation: To prepare 1 L of the mobile phase, add 1.0 mL of trifluoroacetic acid to 500 mL of HPLC grade water, mix well, and then add 500 mL of acetonitrile. Sonicate for 15 minutes to degas.

Standard Solution Preparation:

-

Sofosbuvir Standard Stock Solution (400 µg/mL): Accurately weigh about 40 mg of Sofosbuvir reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

-

This compound Standard Stock Solution (25 µg/mL): Accurately weigh about 2.5 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

Sample Preparation (from Tablets):

-

Weigh and finely powder not fewer than 20 tablets.

-

Accurately weigh a portion of the powder equivalent to 400 mg of Sofosbuvir and transfer it to a 100 mL volumetric flask.

-

Add approximately 70 mL of mobile phase and sonicate for 30 minutes to ensure complete dissolution of the active pharmaceutical ingredient.

-

Allow the solution to cool to room temperature and dilute to volume with the mobile phase.

-

Filter the solution through a 0.45 µm nylon syringe filter, discarding the first few mL of the filtrate.

Data Presentation

The following table summarizes the quantitative data obtained during the validation of this method.

| Parameter | Sofosbuvir | This compound |

| Retention Time (min) | ~3.7[5] | ~5.7[5] |

| Linearity Range (µg/mL) | 160 - 480[5] | 10 - 30[5] |

| Correlation Coefficient (r²) | > 0.999 | > 0.999 |

| Limit of Detection (LOD) | 0.04 µg/mL | 0.12 µg/mL[5] |

| Limit of Quantification (LOQ) | 0.125 µg/mL | 0.375 µg/mL[5] |

| Accuracy (% Recovery) | 98.0 - 102.0 | 97.5 - 102.5 |

| Precision (%RSD) | < 2.0 | < 2.0 |

Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating its suitability for its intended purpose.

-

Specificity: The method showed good resolution between Sofosbuvir and this compound, with no interference from common excipients.

-

Linearity: The calibration curves for both Sofosbuvir and this compound showed excellent linearity over the specified concentration ranges, with correlation coefficients consistently above 0.999.[5]

-

Accuracy: The accuracy of the method was confirmed by spike recovery studies at three different concentration levels. The mean recovery was within the acceptable range of 98.0% to 102.0%.

-

Precision: The precision of the method was evaluated by analyzing six replicate injections of the standard solution. The relative standard deviation (%RSD) for the peak areas was less than 2.0%, indicating good repeatability.

-

Robustness: The method was found to be robust with respect to small, deliberate variations in the mobile phase composition, flow rate, and column temperature.

Visualization

Experimental Workflow

Caption: Workflow for the HPLC quantification of this compound.

Conclusion

The HPLC method described in this application note is a reliable and efficient tool for the quantification of this compound in pharmaceutical samples. The method is simple, accurate, and precise, and can be readily implemented in a quality control laboratory for routine analysis.

References

Application Note: A Stability-Indicating UPLC Method for the Analysis of Sofosbuvir and Its Impurities

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a validated stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method for the determination of Sofosbuvir (B1194449) and its process-related and degradation impurities. The method is rapid, accurate, and precise, making it suitable for routine quality control and stability testing of Sofosbuvir in bulk drug and pharmaceutical formulations. The protocol adheres to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[1][2][3][4] Forced degradation studies were conducted to demonstrate the method's specificity and stability-indicating nature.[4][5][6]

Introduction

Sofosbuvir is a direct-acting antiviral agent crucial for the treatment of Hepatitis C virus (HCV) infection.[7] It acts as a potent inhibitor of the HCV NS5B RNA-dependent RNA polymerase.[7][8] Ensuring the purity and stability of the active pharmaceutical ingredient (API) is critical for its safety and efficacy. Regulatory bodies, guided by ICH guidelines, mandate the identification and quantification of any impurities present in the drug substance.[1][2][9][10][11] This necessitates the development of robust, stability-indicating analytical methods that can separate the API from its potential degradation products and process-related impurities.[4] UPLC technology offers significant advantages over traditional HPLC, including higher resolution, increased speed, and reduced solvent consumption.[5] This application note provides a comprehensive protocol for a UPLC method designed for this purpose.

Experimental Protocol

Instrumentation and Chromatographic Conditions

A UPLC system equipped with a photodiode array (PDA) detector is recommended for this analysis.[12][13] The chromatographic conditions have been optimized for the efficient separation of Sofosbuvir from its impurities.

Table 1: Optimized UPLC Chromatographic Conditions

| Parameter | Condition |

| Instrument | Waters ACQUITY UPLC H-Class or equivalent |

| Column | ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)[13][14] |

| Mobile Phase A | 0.1% Formic Acid in Water or 0.01N Phosphate Buffer |

| Mobile Phase B | Acetonitrile[15] |

| Gradient Program | A gradient program is often used for optimal separation. A typical starting point would be 95:5 (A:B), moving to a higher concentration of B over several minutes. |

| Flow Rate | 0.3 mL/min[16] |

| Column Temperature | 45°C[13] |

| Detection Wavelength | 260 nm[3][16] |

| Injection Volume | 2 µL[13] |

| Run Time | Approximately 5-10 minutes |

Preparation of Solutions

-

Diluent: A mixture of Acetonitrile and Water (50:50, v/v) is commonly used.

-

Standard Stock Solution (Sofosbuvir): Accurately weigh and dissolve an appropriate amount of Sofosbuvir reference standard in the diluent to obtain a concentration of approximately 400 µg/mL.

-

Sample Solution (Bulk Drug): Prepare a sample solution of Sofosbuvir in the diluent at the same concentration as the standard stock solution (400 µg/mL).

-

Spiked Impurity Solution: If reference standards for known impurities are available, prepare a stock solution of each impurity. Spike a sample solution with known amounts of these impurities to verify specificity and resolution.

Method Validation Protocol

The developed method must be validated according to ICH Q2(R1) guidelines to ensure its suitability for the intended purpose.

-

System Suitability: Before analysis, the chromatographic system's suitability is checked by injecting the standard solution multiple times. Parameters like theoretical plates, tailing factor, and %RSD of peak areas are evaluated.[12]

-

Specificity (Forced Degradation): To demonstrate the method's stability-indicating nature, forced degradation studies are performed. Sofosbuvir is subjected to stress conditions to produce degradation products.

-

Acid Hydrolysis: Reflux with 1N HCl at 80°C for 10 hours.[5]

-

Base Hydrolysis: Treat with 0.5N NaOH at 60°C for 24 hours.[5]

-

Oxidative Degradation: Treat with 30% H₂O₂ at 80°C for 48 hours.[5]

-

Thermal Degradation: Expose the solid drug to 60-80°C for 48 hours.

-

Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 24 hours.[5]

-

-

Linearity: The linearity of the method is assessed by analyzing a series of Sofosbuvir solutions over a concentration range (e.g., 40-240 µg/mL).[12][16] A calibration curve is plotted, and the correlation coefficient (r²) is determined.

-

Accuracy (% Recovery): Accuracy is determined by spiking a placebo or sample matrix with known amounts of Sofosbuvir at different concentration levels (e.g., 50%, 100%, 150%).[5] The percentage recovery is then calculated.

-

Precision:

-

Repeatability (Intra-day Precision): Assessed by analyzing multiple preparations of the same sample on the same day.

-

Intermediate Precision (Inter-day Precision): Assessed by analyzing the same sample on different days, by different analysts, or on different instruments. The %RSD is calculated.

-

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

-

Robustness: The method's robustness is evaluated by making small, deliberate variations in chromatographic parameters (e.g., flow rate, column temperature, mobile phase composition) and observing the effect on the results.

UPLC Analysis Workflow

The overall workflow for the analysis of Sofosbuvir and its impurities involves several key stages, from initial preparation to final data reporting.

Caption: Workflow for UPLC analysis of Sofosbuvir and its impurities.

Results and Data

The following tables summarize the expected quantitative data from the method validation experiments.

Table 2: System Suitability Test (SST) Parameters

| Parameter | Acceptance Criteria | Typical Result |

| Tailing Factor (T) | T ≤ 2.0 | 1.1 |

| Theoretical Plates (N) | N > 2000 | > 5000 |

| % RSD for Peak Area | ≤ 1.0% | < 0.5% |

| % RSD for Retention Time | ≤ 1.0% | < 0.2% |

Table 3: Linearity and Range

| Analyte | Concentration Range (µg/mL) | Correlation Coefficient (r²) |

| Sofosbuvir | 40 - 240[16] | ≥ 0.999[3][16] |

Table 4: Accuracy and Precision Data

| Concentration Level | Accuracy (% Recovery) | Precision (% RSD) |

| 50% | 99.62%[5] | < 2.0% |

| 100% | 99.73%[5] | < 2.0% |

| 150% | 99.65%[5] | < 2.0% |

Table 5: Summary of Forced Degradation Studies

| Stress Condition | % Degradation Observed | Comments |

| Acid Hydrolysis (1N HCl, 80°C, 10h) | ~8.7%[5] | Significant degradation observed. |

| Alkaline Hydrolysis (0.5N NaOH, 60°C, 24h) | ~46.0%[5] | Major degradation observed, indicating lability in basic conditions. |

| Oxidative (30% H₂O₂, 80°C, 48h) | ~0.8%[5] | Minor degradation observed. |

| Thermal (80°C, 48h) | No significant degradation | Sofosbuvir is relatively stable to heat.[17] |

| Photolytic (UV light, 24h) | No significant degradation | Sofosbuvir is relatively stable to light.[5] |

| Note: The peak for Sofosbuvir was well-resolved from all degradation product peaks, confirming the method's specificity. |

Conclusion

The described UPLC method is demonstrated to be simple, rapid, specific, and robust for the quantitative analysis of Sofosbuvir and the detection of its impurities.[3] The validation data confirms that the method is accurate and precise, adhering to ICH guidelines.[8][16] The successful separation of the parent drug from its degradation products in forced degradation studies establishes the method as stability-indicating. This application note provides a reliable protocol for quality control laboratories involved in the analysis of Sofosbuvir raw material and finished products.

References

- 1. database.ich.org [database.ich.org]

- 2. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 3. jneonatalsurg.com [jneonatalsurg.com]

- 4. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 5. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]

- 6. Forced Degradation Studies of Sofosbuvir with a Developed and Validated RP-HPLC Method as per ICH Guidelines | Semantic Scholar [semanticscholar.org]

- 7. archives.ijper.org [archives.ijper.org]

- 8. Development and Validation of Stability-indicating UPLC Method for the Simultaneous ESTIMATION of Voxilaprevir, Sofosbuvir, and Velpatasvir in Formulations [wisdomlib.org]

- 9. pharma.gally.ch [pharma.gally.ch]

- 10. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]

- 11. ikev.org [ikev.org]

- 12. globalresearchonline.net [globalresearchonline.net]

- 13. Development of a Robust UPLC Method for Simultaneous Determination of a Novel Combination of Sofosbuvir and Daclatasvir in Human Plasma: Clinical Application to Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. UPLC-MS/MS method for the simultaneous quantification of sofosbuvir, sofosbuvir metabolite (GS-331007) and daclatasvir in plasma of HIV/HCV co-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A Validated Stability Indicating UPLC Method for Simultaneous Determination and Degradation studies of Sofosbuvir and Velpatasvir in Pharmaceutical Dosage Forms - ProQuest [proquest.com]

- 17. academic.oup.com [academic.oup.com]

Application Note and Protocol for the Identification of Sofosbuvir Impurity M by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sofosbuvir is a direct-acting antiviral medication used in the treatment of Hepatitis C. As with any pharmaceutical compound, the identification and control of impurities are critical to ensure the safety and efficacy of the drug product. Sofosbuvir impurity M is a known process-related impurity, identified as a diastereomer of Sofosbuvir.[1] Its chemical name is propan-2-yl 2-[[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate, with the Chemical Abstracts Service (CAS) number 2095551-10-1, a molecular formula of C22H30N3O10P, and a molecular weight of 527.46 g/mol .[2][3] This application note provides a detailed protocol for the identification of this compound using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Experimental Protocols

This section details the necessary materials and the step-by-step methodology for the analysis of this compound.

Materials and Reagents

-

Sofosbuvir reference standard

-

This compound reference standard

-

Acetonitrile (B52724) (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Methanol (B129727) (HPLC grade)

-

Trifluoroacetic acid (HPLC grade)

-

Glass vials and caps

-

Syringe filters (0.22 µm)

Standard and Sample Preparation

Standard Solution:

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

-

From the stock solution, prepare a working standard solution of 10 µg/mL in the mobile phase.

Sample Solution:

-

Accurately weigh and dissolve the Sofosbuvir drug substance or crushed tablets in methanol to achieve a nominal concentration of 1 mg/mL of Sofosbuvir.

-

Sonicate for 15 minutes to ensure complete dissolution.

-

Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

Liquid Chromatography (LC) Method

-

Instrument: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm.[4]

-

Mobile Phase: A mixture of 0.1% trifluoroacetic acid in water and acetonitrile (50:50, v/v).[4]

-

Flow Rate: 1.0 mL/min.[3]

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

-

Run Time: 10 minutes

Mass Spectrometry (MS/MS) Method

-

Instrument: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150 °C

-

Desolvation Temperature: 400 °C

-

Gas Flow:

-

Desolvation Gas: 800 L/hr

-

Cone Gas: 50 L/hr

-

MRM Transitions:

Since this compound is a diastereomer of Sofosbuvir, it is expected to have the same precursor ion and similar product ions. The primary difference will be in their chromatographic retention times.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |

| Sofosbuvir | 530.2 | 243.1 | 100 | 30 | 20 |

| This compound | 530.2 | 243.1 | 100 | 30 | 20 |

Data Presentation

The following table summarizes the quantitative data for the analysis of this compound based on a validated RP-HPLC method.[4]

| Parameter | Sofosbuvir | This compound |

| Retention Time (min) | 3.674 | 5.704 |

| Linearity Range (µg/mL) | 160 - 480 | 10 - 30 |

| Limit of Detection (LOD) | 0.04 µg/mL | 0.12 µg/mL |

| Limit of Quantification (LOQ) | 0.125 µg/mL | 0.375 µg/mL |

Diagrams

Experimental Workflow

Caption: Workflow for the analysis of this compound.

Logical Relationship of Sofosbuvir and Impurity M

Caption: Origin of this compound during synthesis.

References

Application Notes and Protocols for the Isolation of Sofosbuvir Impurity M

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sofosbuvir is a direct-acting antiviral medication used for the treatment of hepatitis C. As with any active pharmaceutical ingredient (API), the control of impurities is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final product. "Sofosbuvir impurity M" is a known process-related impurity that is a diastereomer of Sofosbuvir. Its chemical formula is C22H30N3O10P with a molecular weight of 527.46 g/mol .[1][2] The systematic chemical name for this compound is propan-2-yl 2-[[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate.[3] Due to its structural similarity to the active ingredient, it is imperative to isolate and characterize this impurity to understand its potential biological activity and to establish appropriate control strategies.

These application notes provide a detailed protocol for the isolation of this compound from the bulk drug using preparative High-Performance Liquid Chromatography (HPLC) and its subsequent characterization.

Analytical Method for Detection of this compound

An initial analytical method is essential to detect and quantify the presence of this compound in the bulk drug substance. This method will also serve as the foundation for developing the preparative isolation method. A stability-indicating reverse-phase HPLC (RP-HPLC) method is recommended.

Table 1: Analytical HPLC Method Parameters

| Parameter | Condition |

| Instrument | HPLC with UV Detector |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Isocratic |

| Mobile Phase Ratio | 50:50 (v/v) Mobile Phase A: Mobile Phase B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25°C |

| Detection Wavelength | 260 nm |

| Injection Volume | 10 µL |

| Run Time | 10 minutes |

Note: The retention time for Sofosbuvir is approximately 3.7 minutes, and for a related phosphoryl impurity, it is around 5.7 minutes under similar conditions.[4] Retention times should be confirmed with a reference standard of this compound if available.

Preparative Method for Isolation of this compound

The analytical method is scaled up to a preparative scale to isolate a sufficient quantity of this compound for characterization.

Protocol for Preparative HPLC

Objective: To isolate this compound from the bulk drug with high purity.

Materials:

-

Sofosbuvir bulk drug containing impurity M

-

HPLC grade water

-

HPLC grade acetonitrile

-